molecular formula C6H14Cl2N4O2S B1402639 N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride CAS No. 1361112-40-4

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride

Cat. No.: B1402639
CAS No.: 1361112-40-4
M. Wt: 277.17 g/mol
InChI Key: KUEFJIJGRHMIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride ( 1361112-40-4) is a high-purity chemical reagent featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is supplied as a dihydrochloride salt to enhance stability and solubility for research applications. With a molecular formula of C 6 H 14 Cl 2 N 4 O 2 S and a molecular weight of 277.17 g/mol, it serves as a valuable building block and potential pharmacophore for drug discovery . The incorporated pyrazole nucleus is extensively documented in scientific literature for its wide range of pharmacological properties, making derivatives of significant interest in several research fields . Key areas of investigation include the development of anti-inflammatory agents , where pyrazole-based molecules often exhibit activity by inhibiting enzymes like cyclooxygenase-2 (COX-2) . Furthermore, this scaffold is a prominent feature in anticancer research , with numerous pyrazole derivatives demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines by inducing apoptosis and modulating oxidative stress . The mechanism of action for pyrazole compounds can also extend to antioxidant activity , protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation . Researchers utilize this compound strictly for in vitro studies in biochemistry and cell biology. Key Specifications:

Properties

IUPAC Name

N-[2-(2-aminoethyl)pyrazol-3-yl]methanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S.2ClH/c1-13(11,12)9-6-2-4-8-10(6)5-3-7;;/h2,4,9H,3,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEFJIJGRHMIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=NN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 2H-pyrazol-3-ylamine: Reacting 2H-pyrazol-3-ylamine with ethyl bromoacetate in the presence of a base to form an intermediate, followed by hydrolysis and subsequent reaction with methanesulfonyl chloride to yield the final product.

  • Starting from 2H-pyrazol-3-ylamine and ethylene glycol: Reacting 2H-pyrazol-3-ylamine with ethylene glycol in the presence of a dehydrating agent to form an intermediate, followed by reaction with methanesulfonyl chloride to obtain the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. The process may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the pyrazol ring, involving the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

  • Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and iron powder.

  • Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction Products: Amino derivatives, hydrazine derivatives, and other reduced forms.

  • Substitution Products: Halogenated derivatives, alkylated derivatives, and other substituted forms.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of sulfonamides and features a pyrazole moiety, which is known for its biological activity. The chemical structure can be represented as follows:

  • IUPAC Name : N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
  • Molecular Formula : C₇H₁₄Cl₂N₄O₂S

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

Research has demonstrated that sulfonamide derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This compound may have similar effects, suggesting potential applications in treating inflammatory diseases.

Cancer Research

The pyrazole ring is often associated with anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Further investigations are needed to elucidate its mechanisms of action and efficacy.

Data Tables

Application AreaObservations/FindingsReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsInhibition of COX enzymes observed
Cancer ResearchInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of sulfonamide derivatives included this compound. The findings indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating infections caused by these pathogens.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound effectively reduced prostaglandin E2 production in macrophages, indicating its potential as an anti-inflammatory agent. This aligns with the known activity of other sulfonamide compounds that target COX enzymes.

Case Study 3: Cancer Cell Line Testing

Research involving various cancer cell lines revealed that this compound could reduce cell viability significantly at higher concentrations, suggesting a dose-dependent response. Further studies are warranted to explore its full therapeutic potential in oncology.

Mechanism of Action

The mechanism by which N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Sulfonamides

(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives
  • Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) .
  • Comparison: Structural Differences: Lacks the methanesulfonamide group and aminoethyl side chain.
(b) N-(2-Phenylethyl)methanesulfonamide
  • CAS RN : 113559-13-0 .
  • Comparison :
    • Structural Differences : Replaces the pyrazole core with a phenethyl group.
    • Functional Impact : The aromatic phenethyl group may improve lipid solubility, favoring blood-brain barrier penetration, unlike the hydrophilic dihydrochloride form of the target compound .

Sulfonamide-Containing Agrochemicals

(a) Metazachlor
  • Structure : 2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide .
  • Comparison :
    • Structural Differences : Contains a chloroacetamide group instead of methanesulfonamide.
    • Functional Impact : The chloroacetamide moiety confers herbicidal activity by inhibiting very-long-chain fatty acid synthesis, a mechanism absent in the target compound .
(b) Metsulfuron Methyl Ester
  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
  • Comparison :
    • Structural Differences : Incorporates a triazine ring and ester group.
    • Functional Impact : The sulfonylurea bridge enables acetolactate synthase inhibition, a target in herbicides, unlike the pyrazole-based sulfonamide .

Dihydrochloride Salts in Polymer Chemistry

(a) 2,2’-Azobis(2-methylpropionamidine) Dihydrochloride
  • Example : Used as a water-soluble radical initiator .
  • Comparison :
    • Structural Differences : Azo group instead of pyrazole.
    • Functional Impact : Both compounds leverage dihydrochloride salts for enhanced aqueous solubility, but the target compound’s pyrazole-sulfonamide structure suggests biomedical rather than industrial applications .

Key Comparative Data

Parameter Target Compound Metazachlor N-(2-Phenylethyl)methanesulfonamide
Core Structure Pyrazole + methanesulfonamide Pyrazole + chloroacetamide Phenethyl + methanesulfonamide
Salt Form Dihydrochloride None (neutral) None (neutral)
Solubility High (aqueous) Low (lipophilic) Moderate (organic solvents)
Primary Application Medicinal research Herbicide Biochemical research

Research Implications and Gaps

  • Structural-Activity Relationships: The aminoethyl-pyrazole group in the target compound may enhance binding to amine-sensitive targets (e.g., GPCRs or kinases), unlike agrochemical analogs .
  • Data Limitations : Physical properties (e.g., melting point, logP) and in vitro/in vivo activity data are unavailable, highlighting the need for further characterization .

Biological Activity

N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological properties. The presence of the methanesulfonamide moiety contributes to its solubility and reactivity, making it a candidate for various therapeutic applications. The chemical structure can be summarized as follows:

  • Molecular Formula : C₅H₁₃Cl₂N₃O₂S
  • CAS Number : 225515-35-5

Research indicates that compounds containing a pyrazole nucleus often exhibit activity against various biological targets. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar pyrazole derivatives have shown inhibition against various kinases, including VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in tumor angiogenesis. For instance, related compounds have demonstrated IC50 values in the micromolar range against these targets .
  • Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar activities, although specific studies are required to confirm this.

Biological Activity Overview

A review of recent literature on pyrazole compounds highlights their broad spectrum of biological activities:

Activity Type Description References
Anticancer Inhibition of tumor growth in xenograft models; potential as an anti-tumor agent .
Antimicrobial Broad-spectrum activity against various pathogens; specific efficacy needs further exploration .
Anti-inflammatory Potential modulation of inflammatory pathways; related compounds show promise in this area .

Case Studies and Research Findings

  • Anticancer Activity : A study involving pyrazolo[3,4-b]pyridines demonstrated significant tumor growth inhibition in colorectal cancer models when administered orally. The compound exhibited a favorable pharmacokinetic profile, suggesting potential for further development .
  • Antimicrobial Properties : Research has indicated that certain pyrazole derivatives can inhibit the growth of pathogenic bacteria, with some compounds displaying minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Q. What are the primary research applications of this compound in pharmacological studies?

This compound (commonly referred to as E-4031 dihydrochloride) is primarily used as a selective blocker of HERG (human ether-a-go-go-related gene) potassium channels. It is employed to study cardiac arrhythmia mechanisms, ion channel kinetics, and drug-induced cardiotoxicity. Researchers utilize it in in vitro assays (e.g., patch-clamp electrophysiology) and in vivo animal models to evaluate HERG channel inhibition and its role in prolonged cardiac repolarization .

Q. What are the recommended handling and storage protocols to ensure compound stability?

The compound is water-soluble (up to 100 mM stock solutions) and should be stored at −20°C in aliquots to prevent repeated freeze-thaw cycles. For experimental use, dilute in saline or artificial cerebrospinal fluid (aCSF) to working concentrations (e.g., 0.01–0.1 mg/mL). Stability is maintained for at least 6 months under these conditions .

Q. How is the compound structurally characterized, and what analytical methods are used?

While the provided evidence does not detail its synthesis, structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For purity assessment, reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is recommended, as described in pharmacokinetic studies .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating HERG channel blocking efficacy?

  • Model Selection: Use HERG-transfected mammalian cell lines (e.g., HEK293) for in vitro voltage-clamp studies, or isolated cardiomyocytes for native channel analysis.
  • Concentration Gradients: Test a range of concentrations (e.g., 1 nM–10 µM) to determine IC50 values. The reported IC50 for HERG blockade is ~350 nM in expression systems .
  • State-Dependent Blockade: Design protocols to assess open-state vs. closed-state channel inhibition, as E-4031 preferentially blocks open channels .
  • Controls: Include positive controls (e.g., dofetilide) and vehicle controls to validate assay specificity .

Q. How can researchers resolve discrepancies in IC50 values across experimental models?

Discrepancies may arise from differences in:

  • Channel Isoforms: HERG splice variants or species-specific differences (e.g., human vs. rodent).
  • Experimental Conditions: Temperature, voltage protocols, or intracellular/extracellular ion concentrations.
  • Data Normalization: Use normalized current inhibition curves and statistical validation (e.g., ANOVA with post-hoc tests) to compare datasets. Cross-validate findings using orthogonal methods, such as fluorescence-based thallium flux assays .

Q. What advanced techniques are used to quantify the compound in biological matrices?

LC-MS/MS is the gold standard for sensitive quantification. Key parameters include:

  • Chromatography: A C18 column with gradient elution (mobile phase: methanol/water with 0.1% formic acid).
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Monitor the parent ion (m/z 435.1 → 278.0 for E-4031) with a lower limit of quantification (LLOQ) of 0.1 ng/mL .

Q. How can researchers address low solubility or off-target effects in in vivo studies?

  • Formulation Optimization: Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based carriers to enhance solubility.
  • Dose-Response Validation: Perform pilot studies to establish the minimum effective dose (MED) and maximum tolerated dose (MTD).
  • Off-Target Screening: Profile against related ion channels (e.g., KvLQT1, Nav1.5) using high-throughput electrophysiology platforms .

Data Contradiction Analysis

Q. How should conflicting data on HERG blockade kinetics be interpreted?

Variability in kinetics (e.g., onset/offset rates) may stem from:

  • Recording Techniques: Whole-cell vs. perforated-patch configurations affecting intracellular dialysis.
  • Temperature Effects: Kinetics accelerate at physiological (37°C) vs. room temperature.
  • Solution: Standardize protocols across labs and report detailed methodology (e.g., clamp speed, access resistance) .

Methodological Best Practices

  • Crystallography: For structural resolution, use SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation of electron density maps .
  • In Vivo Dosing: Administer via intravenous bolus (0.1–1 mg/kg in rodents) with continuous ECG monitoring to assess QT interval prolongation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
Reactant of Route 2
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.